molecular formula C15H12ClNO3 B2898756 5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one CAS No. 883279-87-6

5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2898756
CAS No.: 883279-87-6
M. Wt: 289.72
InChI Key: VCPLOCQZNORTEJ-UHFFFAOYSA-N
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Description

5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzo[d]oxazole family. This compound is characterized by its unique structure, which includes a chloro substituent at the 5-position and a methoxybenzyl group at the 3-position. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-amino-5-chlorobenzoic acid and 4-methoxybenzyl chloride.

    Cyclization Reaction: The 2-amino-5-chlorobenzoic acid undergoes a cyclization reaction with 4-methoxybenzyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzo[d]oxazole ring.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.

Chemical Reactions Analysis

5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The chloro substituent at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions to form various derivatives.

Scientific Research Applications

5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-3-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-19-12-5-2-10(3-6-12)9-17-13-8-11(16)4-7-14(13)20-15(17)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPLOCQZNORTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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